molecular formula C18H26INO2 B2409493 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide CAS No. 1630906-38-5

9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide

Cat. No.: B2409493
CAS No.: 1630906-38-5
M. Wt: 415.315
InChI Key: VFSCHGGYQVTCRU-UHFFFAOYSA-N
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Description

9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide is a complex organic compound with the molecular formula C18H26INO2. This compound is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its framework. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable diol under acidic conditions to form the spirocyclic intermediate. This intermediate is then treated with hydroiodic acid to yield the final hydroiodide salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as solvent extraction, crystallization, and purification to isolate the final product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the production process.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced analogs with fewer oxygen functionalities.

    Substitution: Halogenated derivatives where iodide is replaced by other halogens.

Scientific Research Applications

9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction may lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydrochloride
  • 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane bromide

Uniqueness

Compared to its analogs, 9-Benzyl-1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane hydroiodide is unique due to the presence of the iodide ion, which can influence its reactivity and biological activity. The iodide ion may enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-benzyl-9,12-dioxa-4-azadispiro[4.2.48.25]tetradecane;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2.HI/c1-2-5-16(6-3-1)15-19-12-4-7-17(19)8-10-18(11-9-17)20-13-14-21-18;/h1-3,5-6H,4,7-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSCHGGYQVTCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3(CC2)OCCO3)N(C1)CC4=CC=CC=C4.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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